molecular formula C11H17O2P B4707073 pentyl(phenyl)phosphinic acid

pentyl(phenyl)phosphinic acid

Cat. No.: B4707073
M. Wt: 212.22 g/mol
InChI Key: YYCWLINCFDWNSW-UHFFFAOYSA-N
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Description

Pentyl(phenyl)phosphinic acid is an organophosphorus compound with the molecular formula C11H17O2P. It is characterized by the presence of a pentyl group and a phenyl group attached to a phosphinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl(phenyl)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with pentyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the halide is replaced by the phosphinic acid group. Another method involves the hydrolysis of phosphinate esters, which can be achieved under both acidic and basic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrolysis of phosphinate esters. This process can be optimized by using specific catalysts and reaction conditions to achieve high yields and purity. The use of trimethylsilyl halides for dealkylation is also a common industrial method .

Chemical Reactions Analysis

Types of Reactions

Pentyl(phenyl)phosphinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

Major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids. These products have diverse applications in various fields .

Scientific Research Applications

Pentyl(phenyl)phosphinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of pentyl(phenyl)phosphinic acid involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of metalloproteases, preventing their catalytic activity. The compound’s structure allows it to form stable complexes with metal ions, which is crucial for its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pentyl(phenyl)phosphinic acid include:

  • Phenylphosphinic acid
  • Pentylphosphonic acid
  • Phenylphosphonic acid
  • Pentylphosphinic acid

Uniqueness

This compound is unique due to the presence of both a pentyl and a phenyl group, which imparts distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in various applications .

Properties

IUPAC Name

pentyl(phenyl)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O2P/c1-2-3-7-10-14(12,13)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCWLINCFDWNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCP(=O)(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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